Cas no 107-59-5 (tert-butyl 2-chloroacetate)
tert-butyl 2-chloroacetate Chemical and Physical Properties
Names and Identifiers
-
- tert-Butyl chloroacetate
- CHLOROACETIC ACID T-BUTYL ESTER
- tert-butyl 2-chloroacetate
- Chloroacetic Acid tert-Butyl Ester
- Aceticacid, chloro-, 1,1-dimethylethyl ester (9CI)
- Acetic acid, chloro-, tert-butylester (6CI,7CI,8CI)
- 1,1-Dimethylethyl chloroacetate
- Chloroacetic acid1,1-dimethylethyl ester
- NSC 87891
- ClCH2C(O)OC(CH3)3
- tert-Butyl chloroace
- T-BUTYL CHLOROACETATE
- TERT-BUTYL CHLORACETATE
- reft-Butyl chloroacetate
- #ntert.-Butyl chloroacetate
- tert-Butyl chloroacetate,97%
- tert-Butyl chloroacetate,99%
- tert-Butyl chloroacetate, 97%
- InChI=1/C6H11ClO2/c1-6(2,3)9-5(8)4-7/h4H2,1-3H3
- Q27236139
- EN300-05988
- EINECS 203-506-1
- chloroacetic acid, 1,1-dimethylethyl ester
- AI3-39154
- DTXSID7059351
- 107-59-5
- tert.-butyl chloroacetate
- t-butyl-chloroacetate
- TERT-BUTYL CHLOROACETATE [MI]
- Acetic acid, chloro-, 1,1-dimethylethyl ester
- chloroacetic acid-tert-butyl ester
- chloro-acetic acid tert-butyl ester
- t-butylchloroacetate
- FT-0623629
- NS00023469
- tert-butyl alpha-chloroacetate
- MFCD00000930
- 05TMW98298
- Acetic acid, 2-chloro-, 1,1-dimethylethyl ester
- W-108742
- Acetic acid, chloro-, tert-butyl ester
- BCP26835
- UNII-05TMW98298
- KUYMVWXKHQSIAS-UHFFFAOYSA-
- AKOS001358596
- SCHEMBL140252
- tert.butyl chloroacetate
- Z56915921
- tert-BUTYLCHLOROACETATE
- LS-13162
- 2-Chloroacetic acid 1,1-dimethylethyl ester
- NSC87891
- A15099
- tert-butyl monochloroacetate
- Chloroacetic acid 1,1-dimethylethyl ester
- NSC-87891
- CCG-40517
- F0001-0144
- STL185662
- DB-040768
- A10916
- Acetic acid, chloro-, tert-butyl ester (8CI)
- 203-506-1
-
- MDL: MFCD00000930
- Inchi: 1S/C6H11ClO2/c1-6(2,3)9-5(8)4-7/h4H2,1-3H3
- InChI Key: KUYMVWXKHQSIAS-UHFFFAOYSA-N
- SMILES: ClCC(=O)OC(C)(C)C
- BRN: 1753006
Computed Properties
- Exact Mass: 150.04500
- Monoisotopic Mass: 150.045
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 3
- Complexity: 104
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.7
- Topological Polar Surface Area: 26.3A^2
Experimental Properties
- Color/Form: Colorless liquid
- Density: 1.053 g/mL at 25 °C(lit.)
- Boiling Point: 60°C/15mmHg
- Flash Point: Fahrenheit: 114.8 ° f
Celsius: 46 ° c - Refractive Index: n20/D 1.423(lit.)
- Water Partition Coefficient: <0.1 g/L (20 ºC)
- PSA: 26.30000
- LogP: 1.56690
- Merck: 1563
- Solubility: Soluble in diethyl ether.
tert-butyl 2-chloroacetate Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Danger
- Hazard Statement: H226,H302,H312,H314,H331
- Warning Statement: P261,P280,P305+P351+P338,P310
- Hazardous Material transportation number:UN 2920 8/PG 2
- WGK Germany:3
- Hazard Category Code: 20/21/22-34
- Safety Instruction: S26-S36/37/39-S45-S61-S60-S16
- FLUKA BRAND F CODES:19-21
- RTECS:AF8985500
-
Hazardous Material Identification:
- Packing Group:III
- Hazard Level:3
- Safety Term:3
- Packing Group:III
- Risk Phrases:R10; R20/21/22; R36/37/38; R50/53
- HazardClass:3
- PackingGroup:III
- TSCA:Yes
- Storage Condition:Flammable area
tert-butyl 2-chloroacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C111421-500g |
tert-butyl 2-chloroacetate |
107-59-5 | 98% | 500g |
¥228.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C111421-100g |
tert-butyl 2-chloroacetate |
107-59-5 | 98% | 100g |
¥80.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C111421-2.5kg |
tert-butyl 2-chloroacetate |
107-59-5 | 98% | 2.5kg |
¥999.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C111421-25g |
tert-butyl 2-chloroacetate |
107-59-5 | 98% | 25g |
¥39.90 | 2023-09-03 | |
| Fluorochem | 092618-1g |
tert-Butyl chloroacetate |
107-59-5 | 99% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 092618-10g |
tert-Butyl chloroacetate |
107-59-5 | 99% | 10g |
£10.00 | 2022-03-01 | |
| Fluorochem | 092618-25g |
tert-Butyl chloroacetate |
107-59-5 | 99% | 25g |
£15.00 | 2022-03-01 | |
| Fluorochem | 092618-100g |
tert-Butyl chloroacetate |
107-59-5 | 99% | 100g |
£54.00 | 2022-03-01 | |
| Fluorochem | 092618-500ml |
tert-Butyl chloroacetate |
107-59-5 | 99% | 500ml |
£190.00 | 2022-03-01 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R019769-100g |
tert-butyl 2-chloroacetate |
107-59-5 | 98% | 100g |
¥77 | 2024-05-26 |
tert-butyl 2-chloroacetate Suppliers
tert-butyl 2-chloroacetate Related Literature
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Seyed Jamal Tabatabaei Rezaei,Vahid Amani,Mohammad Reza Nabid,Nasser Safari,Hassan Niknejad Polym. Chem. 2015 6 2844
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2. 1,2-Asymmetric induction in dianionic functionalization reactions of L-aspartic acid diesters?1Ian B. Parr,Anthony B. Dribben,Simon R. Norris,Mark G. Hinds,Nigel G. J. Richards J. Chem. Soc. Perkin Trans. 1 1999 1029
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Haibo Zhu,Yajing Shen,Qinyue Deng,Jinjin Chen,Tao Tu Chem. Commun. 2017 53 12473
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Benjamin R. M. Lake,Emma K. Bullough,Thomas J. Williams,Adrian C. Whitwood,Marc A. Little,Charlotte E. Willans Chem. Commun. 2012 48 4887
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5. 179. Mechanism of substitution at a saturated carbon atom. Part XIV. Unimolecular substitutions of tert.-butyl chloride with water, and with anions, as substituting agents in formic acid solutionLeslie C. Bateman,Edward D. Hughes J. Chem. Soc. 1940 935
Additional information on tert-butyl 2-chloroacetate
tert-butyl 2-chloroacetate (CAS No. 107-59-5): A Versatile Intermediate in Modern Chemical Synthesis
tert-butyl 2-chloroacetate, with the chemical formula C₅H₉ClO₂ and CAS number 107-59-5, is a significant compound in the realm of organic synthesis and pharmaceutical chemistry. This ester derivative is widely recognized for its utility as a building block in the preparation of various heterocyclic compounds, pharmaceutical intermediates, and specialty chemicals. Its unique structural features, including the presence of both a tert-butyl group and a chloroacetate moiety, make it a valuable reagent in synthetic transformations.
The compound is typically synthesized through the reaction of tert-butyl alcohol with chloroacetic acid or its derivatives. This process involves the formation of an ester linkage between the hydroxyl group of tert-butyl alcohol and the carboxylic acid group of chloroacetic acid, facilitated by an acid catalyst. The reaction is often carried out under controlled conditions to ensure high yield and purity, making it a preferred method for industrial-scale production.
In recent years, tert-butyl 2-chloroacetate has garnered attention in the field of medicinal chemistry due to its role as a precursor in the synthesis of bioactive molecules. One notable application is its use in the preparation of nonsteroidal anti-inflammatory drugs (NSAIDs). The tert-butyl group provides steric hindrance, which can influence the pharmacokinetic properties of derived compounds, while the chloroacetate moiety serves as a versatile handle for further functionalization.
Moreover, tert-butyl 2-chloroacetate has been explored in the development of novel antimicrobial agents. Researchers have leveraged its reactivity to introduce various substituents that enhance antimicrobial activity. For instance, derivatives of this compound have shown promising results against Gram-positive bacteria, making them potential candidates for further development into therapeutic agents.
The compound's utility extends beyond pharmaceuticals into agrochemicals and material science. In agrochemical research, derivatives of tert-butyl 2-chloroacetate have been investigated for their potential as herbicides and fungicides. The structural flexibility offered by the chloroacetate group allows for modifications that can target specific biological pathways in plants, leading to more effective crop protection solutions.
In material science, tert-butyl 2-chloroacetate is used as a monomer or intermediate in polymer synthesis. Its incorporation into polymer chains can impart unique properties such as increased thermal stability or enhanced solubility. These properties are particularly valuable in applications requiring materials that can withstand harsh environmental conditions.
The synthesis and application of tert-butyl 2-chloroacetate have also seen advancements in green chemistry principles. Efforts to develop more sustainable synthetic routes include catalytic processes that minimize waste and energy consumption. Such innovations align with global initiatives to promote environmentally friendly chemical practices.
In conclusion, tert-butyl 2-chloroacetate (CAS No. 107-59-5) is a multifaceted compound with broad applications across various industries. Its role as a synthetic intermediate in pharmaceuticals, agrochemicals, and material science underscores its importance in modern chemical research and development. As scientific understanding progresses, continued exploration of this compound's potential will undoubtedly yield further breakthroughs and innovations.
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